5-Undecyl-1h-1,2,4-triazol-3-amine
Overview
Description
5-Undecyl-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the group of triazoles. It is characterized by its unique molecular structure, which includes a triazole ring substituted with an undecyl chain. This compound has gained attention due to its potential biological and pharmaceutical activities.
Mechanism of Action
Target of Action
It’s known that 1h-1,2,4-triazol-3-amine, a core structure in the compound, has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
It’s known that the reaction of triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that 1,2,4-triazoles have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .
Biochemical Analysis
Biochemical Properties
5-Undecyl-1h-1,2,4-triazol-3-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases and demethylases, which are crucial in regulating cellular processes . The interaction between this compound and these enzymes involves binding to the active sites, thereby modulating their activity. Additionally, this compound can interact with biomolecules like nucleic acids, influencing gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites . This binding can lead to conformational changes in the enzymes, reducing their catalytic efficiency. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression . These interactions ultimately result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity . Studies have shown that this compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its degradation . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At higher doses, toxic effects have been observed, including cellular damage and apoptosis . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress response . Additionally, this compound can affect the levels of certain metabolites, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it can influence energy metabolism and oxidative stress response . The precise localization of this compound within cells can significantly impact its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecyl-1h-1,2,4-triazol-3-amine typically involves the reaction of undecylamine with 1,2,4-triazole derivatives. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds through nucleophilic substitution and cyclization under microwave irradiation .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These processes often utilize custom synthesis services and bulk procurement strategies to meet the demand for research and development .
Chemical Reactions Analysis
Types of Reactions
5-Undecyl-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents like bromine and chlorine are often employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Undecyl-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and cardiovascular applications.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in their substitution patterns.
5-Amino-1H-1,2,4-triazole: Another triazole derivative with different functional groups.
4,5-Dicyano-1,2,3-Triazole: Known for its energetic properties and applications in materials science .
Uniqueness
5-Undecyl-1h-1,2,4-triazol-3-amine is unique due to its undecyl chain, which imparts distinct hydrophobic properties and enhances its biological activity. This structural feature differentiates it from other triazole derivatives and contributes to its potential as a versatile compound in various scientific fields.
Properties
IUPAC Name |
5-undecyl-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)17-16-12/h2-11H2,1H3,(H3,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKJBYGCXDTNDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303370 | |
Record name | 5-undecyl-1h-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92168-88-2 | |
Record name | NSC158032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-undecyl-1h-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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